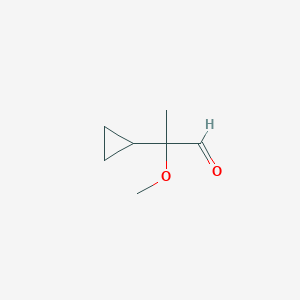

2-Cyclopropyl-2-methoxypropanal

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopropyl-2-methoxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(5-8,9-2)6-3-4-6/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRSKNQTXZRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)(C1CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 2 Cyclopropyl 2 Methoxypropanal

Reactions Involving the Aldehyde Carbonyl Group

The aldehyde functional group is a cornerstone of organic synthesis, and its reactivity in 2-Cyclopropyl-2-methoxypropanal is expected to follow well-established patterns. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition to the carbonyl group is a fundamental reaction class for aldehydes. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily add to aldehydes. libretexts.org The reaction of this compound with a Grignard or organolithium reagent is anticipated to produce a secondary alcohol after an aqueous workup. pressbooks.pubdalalinstitute.com The carbanion equivalent from the organometallic reagent forms a new carbon-carbon bond at the carbonyl center. libretexts.org

Hydride Reductions: Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), serve as a source of hydride ions (H⁻). libretexts.org The reduction of this compound with these reagents would convert the aldehyde into a primary alcohol, 2-cyclopropyl-2-methoxypropan-1-ol. LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, forming an alkoxide intermediate that is then protonated by the solvent or during workup. pressbooks.pub

| Reaction Type | Reagent | Expected Product | Product Class |

|---|---|---|---|

| Grignard Addition | 1. R-MgX 2. H₃O⁺ | 1-(2-Cyclopropyl-2-methoxyphenyl)alkanol | Secondary Alcohol |

| Organolithium Addition | 1. R-Li 2. H₃O⁺ | 1-(2-Cyclopropyl-2-methoxyphenyl)alkanol | Secondary Alcohol |

| Hydride Reduction | NaBH₄ or LiAlH₄, followed by workup | 2-Cyclopropyl-2-methoxypropan-1-ol | Primary Alcohol |

The aldol (B89426) reaction is a vital carbon-carbon bond-forming reaction that involves the addition of an enolate to a carbonyl compound. masterorganicchemistry.com

Cross-Aldol Reactions: this compound lacks α-hydrogens and therefore cannot form an enolate to act as the nucleophilic partner in an aldol reaction. However, it can serve as an excellent electrophilic acceptor. In a "crossed" or "mixed" aldol reaction, where it is combined with another aldehyde or ketone that does possess α-hydrogens (e.g., acetone (B3395972) or acetaldehyde) in the presence of a base, this compound would exclusively act as the electrophile. uobabylon.edu.iqlibretexts.org This strategy avoids the formation of self-condensation products from the target aldehyde, leading to a more controlled reaction outcome. libretexts.org The initial product is a β-hydroxy aldehyde or β-hydroxy ketone, which may subsequently dehydrate, particularly with heating, to form an α,β-unsaturated carbonyl compound in an aldol condensation. msu.edu

Intramolecular Aldol Reactions: An intramolecular aldol reaction can only occur in molecules containing two carbonyl groups. libretexts.orgyoutube.com As this compound is a mono-aldehyde, it cannot undergo this type of transformation on its own.

Olefination reactions provide a powerful means of converting carbonyl groups into carbon-carbon double bonds (alkenes).

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction involves the reaction of an aldehyde with a phosphonate (B1237965) carbanion, which is generated by deprotonating a phosphonate ester with a base. wikipedia.orgconicet.gov.ar This reaction is renowned for its high stereoselectivity, typically producing the (E)-alkene as the major product. organic-chemistry.org The reaction of this compound with a stabilized phosphonate ylide would yield a disubstituted alkene. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction employs a phosphorus ylide (phosphorane), formed by treating a phosphonium (B103445) salt with a strong base. harvard.edu Similar to the HWE reaction, the ylide attacks the aldehyde carbonyl carbon of this compound. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides tend to give (E)-alkenes, whereas non-stabilized ylides typically favor the formation of (Z)-alkenes.

| Reaction | Reagent Type | General Structure | Expected Product with this compound |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (RO)₂P(O)CH⁻R' | (E)-Alkene |

| Wittig | Phosphorus Ylide | Ph₃P⁺C⁻HR' | (E)- or (Z)-Alkene |

Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. The reaction involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon. youtube.com The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile. The resulting product from this compound would be 3-cyclopropyl-3-methoxy-2-hydroxybutanenitrile.

Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.com The reaction is reversible and generally requires mild acid catalysis. libretexts.org The mechanism involves nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org For example, reacting this compound with methylamine (B109427) would yield the corresponding N-methylimine.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a three-membered carbocycle with substantial angle and torsional strain, making it susceptible to ring-opening reactions that relieve this strain energy. In this compound, the cyclopropyl ring is attached to a quaternary carbon that also bears an electron-withdrawing aldehyde group (via the C-C bond framework) and an electron-donating methoxy (B1213986) group. This substitution pattern can influence the regioselectivity and facility of ring-opening reactions.

The presence of the aldehyde group makes this a type of donor-acceptor (D-A) cyclopropane (B1198618), where the cyclopropyl ring can act as a donor and the carbonyl system as an acceptor. This polarization weakens the adjacent cyclopropane bonds, making them more prone to cleavage. nih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, enhancing the electron-withdrawing nature of the aldehyde group. This can facilitate the cleavage of the cyclopropane ring to form a stabilized carbocationic intermediate, which can then be trapped by a nucleophile.

Electrophilic Ring Opening: Electrophiles can attack the cyclopropane ring, which has some degree of π-character. For instance, reaction with a halogen (e.g., Br₂) or a protic acid (e.g., HBr) could lead to the opening of the ring and the formation of a 1,3-addition product.

Thermal Ring Opening: While often requiring high temperatures, thermal isomerization of cyclopropanes to propenes is a known process. For this compound, this could potentially lead to the formation of various isomeric alkenes, although this pathway is generally less controlled than chemical methods.

Cyclopropylcarbinyl-Homoallyl Rearrangements

The cyclopropylcarbinyl cation is a well-studied reactive intermediate known for its rapid rearrangement to homoallylic and cyclobutyl cations through a bicyclobutonium transition state. nih.gov In the case of this compound, protonation of the carbonyl oxygen under acidic conditions would generate a cyclopropylcarbinyl-type cation. This intermediate is primed for rearrangement.

The rearrangement is initiated by the cleavage of a cyclopropane C-C bond, which is facilitated by the relief of ring strain and the formation of a more stable carbocation. This process leads to a homoallylic carbocation. chemrxiv.orgchemrxiv.org The presence of the α-methoxy group can influence the stability of the initial cation and the subsequent rearrangement pathways. Nature utilizes similar cyclopropylcarbinyl cation rearrangements in the biosynthesis of various terpenoids. nih.gov

Computational studies on related systems show that cyclopropylcarbinyl cations are generally stable intermediates, while the bicyclobutonium structures represent high-energy transition states. chemrxiv.orgchemrxiv.org The rearrangement can lead to a mixture of products, including homoallylic alcohols and cyclobutane (B1203170) derivatives, depending on the reaction conditions and the nature of any present nucleophiles. d-nb.info The stability of the resulting homoallylic cation is a key factor; for instance, aryl substitution on the cyclopropane ring can significantly stabilize the homoallylic cation, making rearrangements more favorable. chemrxiv.orgchemrxiv.org

Table 1: Key Features of Cyclopropylcarbinyl-Homoallyl Rearrangements

| Feature | Description |

| Intermediate | Cyclopropylcarbinyl cation, often in equilibrium with cyclobutyl and homoallyl cations. d-nb.info |

| Transition State | Generally considered to be a high-energy bicyclobutonium-like structure. chemrxiv.orgchemrxiv.org |

| Driving Force | Relief of cyclopropane ring strain and formation of a more stable carbocation. |

| Products | Typically a mixture of homoallylic and cyclobutyl derivatives. d-nb.info |

| Influencing Factors | Substituents on the cyclopropane ring and the stability of the resulting carbocations. chemrxiv.orgchemrxiv.org |

Functionalization of the Cyclopropane Ring via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Pd-Catalyzed)

Direct functionalization of the cyclopropane ring in a molecule like this compound via transition-metal-catalyzed cross-coupling reactions presents a significant challenge. The high bond dissociation energy of the C-C and C-H bonds of the cyclopropane ring makes them generally unreactive under standard cross-coupling conditions.

However, the Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.comorganic-chemistry.org For a substrate like this compound to participate directly, it would require prior conversion into a suitable derivative, such as a halocyclopropane or a cyclopropylboronic acid. For instance, potassium cyclopropyltrifluoroborates have been successfully coupled with a variety of aryl and heteroaryl chlorides under palladium catalysis. nih.gov This suggests a potential, though indirect, pathway for functionalizing the cyclopropyl moiety.

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps at the palladium center. yonedalabs.com Nickel catalysts are also employed for similar transformations and can be a more cost-effective alternative to palladium. rsc.orgbeilstein-journals.org

While direct C-H activation of the cyclopropane ring is difficult, related systems show that functionalization is possible. For example, arylcyclopropanes can be synthesized via nickel-catalyzed cross-coupling between cyclopropylmagnesium reagents and benzonitriles. unl.pt Furthermore, enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes has been achieved using copper catalysis, highlighting the potential for creating complex, functionalized cyclopropanes. sustech.edu.cn

Table 2: Overview of Suzuki-Miyaura Cross-Coupling

| Component | Role | Example |

| Catalyst | Facilitates the reaction cycle. | Palladium(0) complexes (e.g., Pd(PPh₃)₄), Nickel complexes. yonedalabs.comrsc.org |

| Electrophile | Provides one of the carbon fragments. | Aryl or vinyl halides/triflates. nih.gov |

| Nucleophile | Provides the other carbon fragment. | Organoboron compounds (e.g., boronic acids, esters). organic-chemistry.org |

| Base | Activates the organoboron species. | Carbonates, phosphates, hydroxides. nih.gov |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.uk The aldehyde group in this compound can participate as a component in various cycloaddition reactions.

[2+2] Cycloadditions with Ketenes and Other Dienophiles

The [2+2] cycloaddition between a ketene (B1206846) and an aldehyde is a well-established method for synthesizing β-lactones (2-oxetanones). acs.org In this reaction, the aldehyde functionality of this compound would act as the dienophile, reacting with a ketene. These reactions are often considered pericyclic alternatives to the aldol reaction. acs.org

The mechanism is typically concerted, following a [π2s + (π2s + π2s)] pathway. acs.org The reaction can be promoted thermally or by using Lewis acids, which increase the reactivity of the components. nih.govnih.gov The use of a chiral α-alkoxy aldehyde, such as this compound, can induce stereoselectivity in the formation of the β-lactone ring. acs.org Computational studies on the reaction between ketenes and chiral α-alkoxy aldehydes predict high stereocontrol. acs.org

While the aldehyde is the primary reactive site, the cyclopropane ring itself can sometimes act as a dienophile, though this is less common, especially in the presence of a more reactive carbonyl group.

Table 3: Characteristics of [2+2] Cycloadditions with Ketenes

| Feature | Description |

| Reactants | Aldehyde (from this compound) and a ketene. |

| Product | β-Lactone (2-oxetanone). acs.org |

| Mechanism | Concerted [π2s + (π2s + π2s)] cycloaddition. acs.org |

| Stereochemistry | Can be highly stereoselective, especially with chiral aldehydes. acs.org |

| Catalysis | Can be promoted by Lewis acids (e.g., EtAlCl₂). nih.gov |

[3+2] Cycloadditions and Annulations

In [3+2] cycloadditions, the three-membered cyclopropane ring can act as a three-carbon component. These reactions often proceed through a ring-opened trimethylene diradical or a related zwitterionic intermediate, which then reacts with a two-atom partner (the "2" in [3+2]).

Aryl cyclopropyl ketones, which are structurally related to this compound, have been shown to undergo formal [3+2] cycloadditions with olefins to form highly substituted cyclopentanes. nih.gov These reactions can be initiated by visible-light photocatalysis, which involves the single-electron reduction of the ketone to a radical anion. This radical anion then undergoes ring-opening to a distonic radical anion, which adds to the olefin. nih.gov Enantioselective versions of this reaction have also been developed using a dual-catalyst system. nih.gov

Similarly, photochemical [3+2] cycloadditions have been reported for N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds, proceeding through a single electron transfer (SET) mechanism without the need for a photocatalyst. chemrxiv.org This suggests that under appropriate photochemical or electron-transfer conditions, this compound could potentially undergo similar annulation reactions to form five-membered ring systems.

Radical Reactions and Electron Transfer Processes

The cyclopropylcarbinyl system is susceptible to radical-mediated reactions. Single electron transfer (SET) to the carbonyl group of this compound can generate a ketyl radical anion. libretexts.orgsci-hub.box This species is prone to rapid ring-opening of the adjacent cyclopropane ring. This fragmentation is driven by the release of ring strain and results in the formation of a more stable distal radical. manchester.ac.uk

This reactivity has been exploited in catalysis. For example, samarium(II) diiodide (SmI₂) can catalyze the intermolecular radical coupling of aryl cyclopropyl ketones with alkynes. nih.gov The process is initiated by SET from SmI₂ to the ketone, forming a ketyl radical which fragments. The resulting radical intermediate can then engage in further reactions, such as addition to an alkyne, to build more complex structures. manchester.ac.uknih.gov

Photocatalysis offers another avenue for initiating radical reactions. As mentioned in the context of [3+2] cycloadditions, visible-light photocatalysts can promote the one-electron reduction of aryl cyclopropyl ketones, initiating a cascade of radical reactions. nih.gov The conformation of the cyclopropyl ketone has been shown to be crucial for the efficiency of these cross-coupling reactions. nih.gov

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the aldehyde, the cyclopropane ring, and the C-H bonds α to the carbonyl—means that chemo- and regioselectivity are critical considerations in its reactions.

Chemoselectivity : In reactions involving nucleophiles, the aldehyde group is the most electrophilic site and is expected to react preferentially over the cyclopropane ring. For example, in Grignard or organolithium additions, the carbonyl carbon will be the primary site of attack. In radical reactions, selectivity can be tuned. For instance, in SmI₂-mediated reactions, the initial SET occurs at the carbonyl group, which then triggers the cleavage of the cyclopropane ring. manchester.ac.uk

Regioselectivity : In reactions where the cyclopropane ring opens, such as the cyclopropylcarbinyl-homoallyl rearrangement, the regioselectivity is governed by the stability of the resulting carbocation intermediates. The cleavage will occur to form the most stable possible cation. chemrxiv.org In the case of [3+2] cycloadditions of related aryl cyclopropyl ketones, the regioselectivity of the addition of the ring-opened intermediate to an unsymmetrical olefin is a key factor in determining the final product structure. nih.gov

Controlling the selectivity in such a multifunctional compound often depends on the careful choice of reagents and reaction conditions (e.g., Lewis acid vs. radical initiator vs. photocatalyst) to favor one reaction pathway over others. For example, in cross-coupling reactions, the challenge lies in activating a specific C-H or C-C bond on the cyclopropane ring without affecting the aldehyde or other parts of the molecule. This often requires the pre-functionalization of the desired reaction site. nih.gov

Advanced Mechanistic Investigations of 2 Cyclopropyl 2 Methoxypropanal Reactivity

Transition State Characterization (e.g., Geometry, Energetics)

The characterization of transition states is fundamental to understanding the kinetics and stereochemical outcomes of reactions involving 2-cyclopropyl-2-methoxypropanal and related cyclopropyl (B3062369) ketones. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces and elucidating the geometries and energetics of these fleeting structures. researchgate.net

In reactions such as the phosphine-catalyzed rearrangement of vinylcyclopropylketones, a related substrate class, a two-stage mechanism is operative. The initial step involves a nucleophilic attack by the phosphine (B1218219) catalyst on the cyclopropane (B1198618) ring, proceeding through an SN2-type transition state that leads to the ring-opening of the cyclopropane. acs.orgnih.gov Subsequent to the formation of a zwitterionic intermediate, the reaction proceeds through a second critical transition state corresponding to a 7-endo-trig SN2'-type ring closure to form a seven-membered ring. acs.orgnih.gov

| Substrate | Rate-Determining Transition State | Overall Activation Barrier (kcal mol⁻¹) |

|---|---|---|

| Phenyl Cyclopropyl Ketone | TS II (Radical Trapping) | 24.6 |

| Cyclohexyl Cyclopropyl Ketone | TS I (Cyclopropyl Fragmentation) | 25.4 |

| Bicyclic Alkyl Cyclopropyl Ketone | TS I (Cyclopropyl Fragmentation) | 24.5 |

These computational models reveal that the geometry of the transition state is highly distorted and non-synchronous, often described as an addition/elimination process where bond formation precedes bond cleavage. acs.orgnih.gov This detailed understanding of transition state structures and energetics is crucial for predicting reactivity and designing more efficient catalytic systems.

Identification and Trapping of Reactive Intermediates (e.g., Zwitterionic, Pd(IV) intermediates)

The reactivity of cyclopropyl carbonyl compounds is often mediated by short-lived, high-energy intermediates. The induced polarization of the cyclopropane ring can lead to its opening, generating highly reactive zwitterionic intermediates. rsc.org In phosphine-catalyzed rearrangements of vinylcyclopropylketones, for example, the nucleophilic addition of the phosphine catalyst results in a ring-opened zwitterion. acs.orgnih.gov This intermediate can then undergo tautomerism before cyclizing to the final product. acs.org The stability of these zwitterionic species is influenced by the substitution pattern; electron-withdrawing groups can stabilize the formal negative charge, facilitating the reaction. nih.gov The generation of 1,2- or 1,3-zwitterionic intermediates is a key step in many formal cycloaddition and annulation reactions of donor-acceptor cyclopropanes. researchgate.netepfl.ch

In the context of transition metal catalysis, palladium-based systems are widely used for the functionalization of cyclopropane rings. While Pd(0)/Pd(II) catalytic cycles are common, the potential involvement of Pd(IV) intermediates has been considered. However, direct evidence for Pd(IV) species in reactions of cyclopropyl ketones is often elusive. Mechanistic studies on the palladium-catalyzed C-C bond cleavage of N-cyclopropyl acylhydrazones suggest the formation of a stable six-membered chelate palladium(II) complex that undergoes β-carbon elimination. rsc.org This avoids the need for a high-energy Pd(IV) intermediate. Similarly, other palladium-catalyzed reactions, such as the α-arylation of cyclopropyl nitriles and cyclopropanation with sulfoxonium ylides, are generally proposed to proceed through Pd(0)/Pd(II) cycles involving steps like oxidative addition, migratory insertion, and reductive elimination without invoking a Pd(IV) state. researchgate.netrsc.org The trapping of these intermediates or their characterization through spectroscopic and computational methods is essential for confirming the operative catalytic cycle.

Role of Catalyst-Substrate Interactions in Catalytic Cycles

Catalyst-substrate interactions are paramount in dictating the efficiency and selectivity of catalytic reactions involving cyclopropyl carbonyls. In SmI₂-catalyzed cycloadditions, the samarium catalyst coordinates to the carbonyl oxygen, forming a ketyl radical intermediate. acs.orgnih.gov The stability of this catalyst-substrate complex and the subsequent transition states are highly dependent on the substrate's structure. acs.orgresearchgate.net The presence of co-catalysts or additives, such as Sm⁰, can play a crucial role in preventing catalyst deactivation and maintaining the catalytic cycle. nih.govacs.org

In enantioselective reactions, the precise geometry of the catalyst-substrate complex is critical for stereocontrol. For instance, in the MgI₂-catalyzed dearomative (3+2) annulation of benzothiazoles with donor-acceptor cyclopropanes, a stereochemical model involving a magnesium-cyclopropane chelate with an octahedral geometry was proposed. scispace.com Unfavorable steric interactions between the chiral ligand (tBu-PYBOX) and one of the enantiomers of the racemic cyclopropane substrate lead to a kinetic resolution, allowing for the formation of an enantioenriched product. scispace.com Similarly, subtle interactions, such as C-H···O hydrogen bonds between the substrate and a dirhodium catalyst, have been shown to lower the energy barrier in asymmetric cycloisomerization reactions, thereby influencing both reactivity and enantioselectivity. pku.edu.cn These non-covalent interactions can pre-organize the substrate within the catalyst's chiral environment, leading to highly selective transformations.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can profoundly impact the reaction mechanism and selectivity by influencing the relative stability of reactants, intermediates, and transition states. researchgate.net In reactions involving charged or highly polar intermediates, such as the zwitterions formed from cyclopropyl ketones, solvent polarity is a key factor.

For example, the classical Corey-Chaykovsky reaction of cyclopropyl ketones with sulfur ylides shows significant solvent dependence. In ethereal solvents like THF or Et₂O, a notable amount of a β-hydroxy methylthioether byproduct is formed alongside the expected epoxide, indicating a complex reaction network influenced by the solvent. researchgate.net Similarly, unusual solvent effects have been observed in the Wittig reaction of some ketones, where the solvent can influence the reaction pathway, potentially favoring one-electron transfer mechanisms. acs.org

A detailed study on the dirhodium-catalyzed cyclopropanation reaction highlighted the dramatic effect of hexafluoroisopropanol (HFIP) as a solvent. acs.org The use of HFIP can invert the enantioselectivity of the reaction. Computational studies suggest that HFIP's ability to form strong hydrogen bonds alters the conformational flexibility of the chiral catalyst. acs.org This change in the catalyst's structure modifies the non-covalent interactions within the catalyst-substrate complex, leading to a different facial selectivity in the carbene transfer step.

| Solvent | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|

| Dichloromethane (DCM) | 94 | (R,R) |

| Hexafluoroisopropanol (HFIP) | 84 | (S,S) |

This demonstrates that the solvent is not merely an inert medium but can be an active participant in modulating the catalyst's structure and, consequently, the reaction's stereochemical outcome.

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful and definitive tool for elucidating complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. Such studies have been crucial in distinguishing between proposed pathways for reactions involving cyclopropyl systems.

In the phosphine-catalyzed rearrangement of vinylcyclopropylketone, deuterated isotopic labeling experiments were used to support the proposed catalytic cycle involving a proton shift in the zwitterionic intermediate. acs.org More elaborate studies have been conducted on related acyl rearrangements. For example, in the 1,2-spin-center shift of carbohydrate systems bearing acyl cyclopropane groups, ¹⁸O and ¹⁷O labeling was used to probe whether the reaction proceeds through a concerted five-membered transition state or via a stepwise mechanism involving a dioxolanyl radical intermediate. nih.govacs.org The observation of scrambling (or lack thereof) of the oxygen label in the carbonyl group provided strong evidence against the intermediacy of a symmetric dioxolanyl radical and supported a concerted, albeit asynchronous, transition state. nih.gov

Furthermore, ¹³C and deuterium (B1214612) labeling studies were employed to investigate the mechanism of an oxidative α-cyclopropanation of ketones. nih.gov The results helped to rule out a classical Prins-type pathway and instead suggested the involvement of a non-classical cyclopropyl carbinyl cation intermediate. nih.gov These experiments provide unambiguous evidence that is often difficult to obtain by other means and are essential for validating or refuting proposed mechanistic hypotheses.

Computational and Theoretical Chemistry Studies on 2 Cyclopropyl 2 Methoxypropanal

Quantum Chemical Calculations (e.g., Ab Initio, DFT, MP2 Levels of Theory)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. Methods such as Ab Initio (including Møller-Plesset perturbation theory, MP2), and Density Functional Theory (DFT) are powerful tools for this purpose. wayne.eduresearchgate.net For a molecule like 2-Cyclopropyl-2-methoxypropanal, these methods can elucidate its structure, stability, and electronic characteristics.

DFT methods, particularly those using hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries and energies. acs.orgresearchgate.net Ab initio methods, such as MP2, offer a higher level of theory by more explicitly including electron correlation, which is crucial for accurately describing subtle electronic effects and interaction energies. researchgate.netresearchgate.net The choice of basis set, such as the Pople-style 6-31G* or the correlation-consistent cc-pVTZ, is also critical for obtaining reliable results. acs.orgwayne.edu

Conformational Energy Landscapes and Equilibrium Geometries

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. The molecule possesses several rotatable bonds, primarily the C-C bond between the cyclopropyl (B3062369) group and the carbonyl carbon, and the C-O bond of the methoxy (B1213986) group. The interplay of steric and electronic effects governs the relative stability of its various conformers.

Studies on the simpler cyclopropanecarboxaldehyde (B31225) have shown the existence of two primary planar conformers: a more stable trans (or anti) form and a less stable cis (or syn) form. nasa.govacs.orgresearchgate.net The energy difference between these conformers is small, typically in the range of 0.9-1.5 kcal/mol, with the trans form being favored. The rotational barrier between them has been determined to be around 5-6 kcal/mol. acs.org

For this compound, the presence of the additional α-methyl and α-methoxy groups introduces significant steric hindrance, which would likely alter the conformational landscape. The aldehyde group, the methoxy group, and the cyclopropyl ring will arrange themselves to minimize steric clash. Computational studies on the related (S)-2-methoxypropanal have identified multiple low-energy conformers, with the most stable one having the C-H bond of the aldehyde group antiperiplanar to the C-O bond of the methoxy group. acs.orgacs.org

Combining these insights, the equilibrium geometry of this compound would likely adopt a conformation that balances the conjugating ability of the cyclopropyl group with the carbonyl π-system and minimizes steric repulsion between the bulky substituents. The dihedral angles around the Cα-C(O) and Cα-O bonds would be the defining parameters of its low-energy structures.

| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Cyclopropanecarboxaldehyde | trans (anti) | Various | 0.00 | acs.orgresearchgate.net |

| cis (syn) | ~0.92 | |||

| (S)-2-Methoxypropanal | Conformer A (most stable) | B3LYP/6-31G* | 0.00 | acs.org |

| Conformer B | 0.59 | |||

| This compound | Hypothetical Low-Energy Conformer 1 | DFT (Projected) | 0.00 | N/A |

| Hypothetical Low-Energy Conformer 2 | > 1.0 |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are two key computational tools used to probe this structure. uni-muenchen.dewisc.edu

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org For an aldehyde, the LUMO is typically centered on the carbonyl group's π* antibonding orbital. The cyclopropyl group, known for its ability to act as a π-donor, would be expected to raise the energy of the HOMO. The electron-withdrawing nature of the methoxy group can influence both HOMO and LUMO energies. acs.orgnih.gov DFT calculations on related systems suggest that the HOMO-LUMO gap plays a crucial role in predicting reaction pathways. acs.org

Natural Bond Orbitals (NBOs): NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into localized bonds and lone pairs. uni-muenchen.dewisc.eduwisc.edu For this compound, NBO analysis would quantify the polarization of the C=O bond, the nature of the C-C bonds of the cyclopropyl ring, and hyperconjugative interactions. A key interaction would be the donation of electron density from the Walsh orbitals of the cyclopropyl ring into the antibonding π* orbital of the carbonyl group (σC-C → πC=O). This interaction explains the electronic stabilization conferred by the cyclopropyl group. Similarly, stereoelectronic effects involving the methoxy group, such as the donation from an oxygen lone pair into an adjacent antibonding orbital (nO → σC-C), can be quantified to explain conformational preferences. wikipedia.orgelsevierpure.com

| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| (S)-2-Methoxypropanal | B3LYP/6-31G* | -6.83 (for a related TS) | -1.43 (for a related TS) | 5.40 | acs.org |

| Phenothiazine-based D-A-D system (1b) | CV Measurement | -5.18 | -2.61 | 2.57 | acs.org |

| This compound | DFT (Projected) | ~ -6.5 to -7.0 | ~ -1.0 to -1.5 | ~ 5.0 to 6.0 | N/A |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. For this compound, a key reaction would be nucleophilic addition to the carbonyl group. The stereoselectivity of such an addition would be governed by the principles of asymmetric induction, as described by models like Felkin-Ahn.

Theoretical calculations can model the transition states for the approach of a nucleophile from either face of the carbonyl. researchgate.net The relative energies of these transition states determine the diastereomeric ratio of the products. For this molecule, the chiral α-carbon, substituted with four different groups (formyl, methyl, methoxy, cyclopropyl), makes it a complex system. The steric bulk of the cyclopropyl and methoxy groups, combined with their electronic effects, would create a highly biased environment for an incoming nucleophile. DFT calculations on the reaction of aldehydes with organometallic reagents have successfully predicted product stereochemistry by analyzing the transition state geometries. nsf.govescholarship.org The cyclopropyl group can also participate in reactions itself, such as ring-opening, and computational studies can predict the feasibility and barriers for such pathways. wayne.eduresearchgate.netumich.edugoogle.com

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations typically focus on stationary points (reactants, products, transition states), molecular dynamics (MD) simulations provide a way to explore the full reaction pathway and the dynamic evolution of the system over time. umich.edu By solving Newton's equations of motion, MD simulations can reveal the intricate details of bond breaking and formation, the role of solvent molecules, and the conformational changes that occur during a reaction.

For a reaction involving this compound, MD simulations, particularly those using reactive force fields or ab initio MD (AIMD), could be used to:

Map Reaction Pathways: Discover complex reaction mechanisms, including competing pathways and short-lived intermediates that might be missed by static calculations. acs.orgnsf.gov

Simulate Ring-Opening Reactions: The cyclopropylcarbinyl radical, which could be formed from the aldehyde, is known to undergo rapid ring-opening. MD simulations could model the dynamics of this process. wayne.edu

Understand Solvent Dynamics: Explicitly model the motion and interaction of solvent molecules, providing a more realistic picture of reactions in solution compared to implicit solvent models.

Accelerated MD techniques can be employed to observe rare events, such as chemical reactions, within computationally accessible timescales. umich.edu

Solvation Models and their Impact on Computed Properties and Mechanisms

Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models must account for these effects. github.io Solvation models can be broadly categorized as explicit or implicit.

Explicit Solvation: A number of individual solvent molecules are included in the calculation. muni.cz This approach is computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a specific dielectric constant. muni.cz The Polarizable Continuum Model (PCM) and its variants (e.g., CPCM, IEFPCM) are widely used implicit models. mdpi.comresearchgate.net Another common model is the SMD (Solvation Model based on Density). github.io

For this compound, the polarity of the carbonyl and methoxy groups means that solvation effects will be significant. Computational studies on the related (S)-2-methoxypropanal have shown that the relative energies of conformers can change significantly when moving from the gas phase to a solvent like dichloromethane. acs.orgacs.org The choice of solvation model can impact the predicted activation energies and reaction mechanisms, making it a critical parameter in achieving accurate theoretical results. mdpi.com

Correlation of Theoretical Predictions with Experimental Observations

The ultimate test of a computational model is its ability to reproduce and predict experimental results. For this compound, this correlation would involve comparing calculated data with experimentally measured properties.

Spectroscopic Data: Calculated vibrational frequencies (IR, Raman) can be compared to experimental spectra to confirm the structure of the most stable conformer. nasa.gov

Reaction Outcomes: The predicted diastereoselectivity of nucleophilic additions can be compared with the product ratios obtained in the laboratory. nsf.govnih.gov DFT calculations have been shown to successfully predict the stereochemical outcome of reactions involving cyclopropyl groups, which was then confirmed by X-ray crystallography of the product. nsf.govescholarship.org

Thermodynamic and Kinetic Data: Calculated reaction enthalpies and activation barriers can be correlated with experimentally determined thermodynamic parameters and reaction rates. researchgate.netresearchgate.net

Discrepancies between theoretical and experimental results can often point to deficiencies in the computational model (e.g., level of theory, basis set, solvation model) or suggest that the underlying mechanistic hypothesis is incorrect, thus driving further investigation. researchgate.net The strong agreement often found in studies of related molecules provides confidence that modern computational methods can accurately model the complex interplay of steric and electronic effects in molecules like this compound. nih.govekt.gr

Synthetic Utility of 2 Cyclopropyl 2 Methoxypropanal As a Chiral Building Block

Application in the Stereoselective Synthesis of Complex Molecular Architectures

The primary utility of a chiral aldehyde like 2-Cyclopropyl-2-methoxypropanal lies in its ability to direct the stereochemical outcome of nucleophilic additions to the carbonyl group. The α-methoxy group plays a crucial role in this process. It can act as a chelating agent with Lewis acids, creating a rigid, five-membered ring transition state that forces an incoming nucleophile to attack the aldehyde from a specific face. This chelation-controlled addition typically leads to high diastereoselectivity, favoring the syn product. This principle is well-established for similar chiral α-alkoxy aldehydes, such as (S)-2-(benzyloxy)propanal, which serve as excellent analogs for predicting the reactivity of this compound. acs.org

The stereocenter established by the starting aldehyde is reliably transferred through subsequent synthetic steps, making it a cornerstone for the total synthesis of complex natural products and pharmaceuticals. uni-wuppertal.de For instance, reactions involving chiral, non-racemic reactants can leverage the inherent facial bias of the aldehyde in a phenomenon known as double stereodifferentiation, where the combination can either lead to exceptionally high diastereoselectivity (a matched pair) or lower selectivity (a mismatched pair). This predictability is essential for designing efficient synthetic routes to targets like polyketides or carbanucleosides. uni-wuppertal.denih.gov

The cyclopropyl (B3062369) group itself is not merely a spectator. As a valuable synthetic intermediate, it can be further functionalized or its ring can be opened to reveal different structural motifs, adding to the molecular complexity. acs.orgresearchgate.net The development of tandem reactions, where sequential transformations occur in one pot without isolating intermediates, is particularly powerful. researchgate.netconsensus.apporganic-chemistry.org A hypothetical sequence could involve the stereoselective addition of an organometallic reagent to the aldehyde, followed by a directed functionalization of the cyclopropyl ring, efficiently building up molecular complexity with precise stereocontrol. organic-chemistry.org

Table 1: Representative Stereoselective Additions to a Chiral α-Alkoxy Aldehyde Analog This table illustrates the principle of chelation-controlled additions using (S)-2-(benzyloxy)propanal as a model for this compound.

| Nucleophile | Lewis Acid / Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| Allyltributylstannane | MgBr₂·OEt₂ | syn | >95:5 |

| Crotyltributylstannane | MgBr₂·OEt₂ | syn | 98:2 |

| Titanium enolate of a ketone | TiCl₄ | anti (non-chelation) | 10:90 |

| Lithium enolate | LiN(SiMe₃)₂ | syn | 85:15 |

Scaffold Generation for Chemical Probe Development

Chemical probes are indispensable tools for exploring protein function and validating drug targets. biorxiv.orgnih.gov They typically consist of three parts: a scaffold that provides binding affinity, a reactive group for covalent labeling, and a reporter group for detection. frontiersin.org this compound is an attractive starting point for generating libraries of chemical probes due to its distinct functional handles that can be orthogonally modified.

The aldehyde functionality serves as a primary point for diversification. It can be readily converted into a wide array of other functional groups. For example:

Reductive amination can introduce various amine-containing fragments, which can be further functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., acrylamides, fluorosulfates). frontiersin.org

Wittig-type reactions or aldol (B89426) condensations can be used to append larger, more complex structures that can serve as the primary recognition element (the ligand or scaffold) for the protein target. uni-wuppertal.de

Oxidation to the corresponding carboxylic acid allows for amide bond formation, linking the core structure to peptide fragments or other molecular recognition motifs.

The cyclopropyl ring offers a secondary site for modification, providing a vector for attaching the reactive "warhead" of the probe. While the ring itself is relatively stable, methods exist for its functionalization. This dual-handle approach allows for the modular synthesis of a probe library where the core scaffold and the reactive element can be varied independently, a powerful strategy for optimizing probe performance. frontiersin.org The development of probes from a common scaffold allows for the creation of essential negative controls, where a small structural modification abolishes binding to the target protein, helping to validate on-target effects. biorxiv.org

Intermediates for Advanced Functional Materials (Focus on synthetic route design)

The design of synthetic routes is crucial for transforming simple starting materials into complex target molecules, including advanced functional materials. cognitoedu.orgyoutube.comkapnayan.com this compound offers unique structural features that can be exploited in the design of monomers for polymerization or as building blocks for functional materials.

Synthetic Route Design:

Conversion to Polymerizable Monomers: The aldehyde group is a key functional handle.

Route A (Acrylate Monomers): A Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester containing a polymerizable group (like an acrylate) would transform the aldehyde into an α,β-unsaturated ester. The resulting chiral cyclopropyl-containing acrylate (B77674) monomer could then be used in free-radical or controlled polymerization to create polymers with chiral pendant groups, potentially influencing the material's bulk properties like its chiroptical response.

Route B (Styrenic Monomers): A Wittig reaction with a triphenylphosphonium ylide derived from a vinylbenzyl chloride would yield a styrenic monomer. This monomer could be copolymerized with standard monomers like styrene (B11656) or methyl methacrylate (B99206) to incorporate the unique cyclopropyl methoxy (B1213986) motif into well-defined polymer backbones.

Grafting onto Surfaces: The aldehyde can be used to anchor the molecule onto functionalized surfaces (e.g., silica (B1680970) or gold nanoparticles functionalized with amines) via imine formation followed by reduction. This would create a surface decorated with chiral cyclopropyl units, which could be investigated for applications in enantioselective catalysis or separation science.

The cyclopropyl group imparts specific properties. Its inherent ring strain can be a latent reactive site for ring-opening polymerizations under specific catalytic conditions. Furthermore, the rigid, three-dimensional structure of the cyclopropyl group can influence the packing and morphology of materials, potentially leading to novel liquid crystalline phases or materials with tailored porosity. The synthetic route would focus on preserving the chiral center while elaborating the aldehyde into a polymerizable functional group. cognitoedu.org

Divergent Synthesis from a Common α-Cyclopropyl Aldehyde Precursor

Divergent synthesis is an efficient strategy that allows for the rapid generation of a library of structurally diverse compounds from a single, common intermediate. jst.go.jpsathyabama.ac.in this compound is an ideal starting point for such an approach because its two key functional groups—the aldehyde and the cyclopropyl ring—can undergo a wide range of mutually exclusive chemical transformations.

Starting with the chiral aldehyde, one can selectively react either the carbonyl group or the cyclopropyl ring, leading to two distinct families of initial products. Each of these products can then be subjected to further reactions at the remaining functional group, leading to a rapid "divergence" in molecular architecture.

A potential divergent synthetic plan is outlined below:

Table 2: Hypothetical Divergent Synthesis Scheme from this compound

| Step | Pathway | Reagent / Reaction | Modified Group | Product Class |

| 1 | Pathway A | R¹-MgBr; then H₂O (Grignard Reaction) | Aldehyde | Chiral secondary alcohols |

| 2 | from Step 1 + Rh(II) catalyst (C-H Insertion) | Cyclopropyl C-H | Fused-ring systems (e.g., cyclopropyl-lactols) | |

| 1 | Pathway B | H₂N-R¹ (Reductive Amination) | Aldehyde | Chiral secondary amines |

| 2 | from Step 1 + H₂/Pd (Ring opening) | Cyclopropyl C-C | Acyclic chiral amino-alcohols | |

| 1 | Pathway C | PPh₃=CHR¹ (Wittig Reaction) | Aldehyde | Chiral alkenes |

| 2 | from Step 1 + Simmons-Smith (Cyclopropanation) | Alkene | Bicyclopropyl derivatives | |

| 1 | Pathway D | Lewis Acid / Heat (Ring Opening/Rearrangement) | Cyclopropyl Ring | Dihydrofuran derivatives or homoallylic alcohols |

| 2 | from Step 1 + Oxidizing Agent (e.g., PCC) | Resulting Alcohol | Unsaturated ketones |

This divergent approach allows chemists to efficiently explore chemical space around the core this compound scaffold. By choosing different reaction pathways and reagents (R¹), a multitude of complex and stereochemically defined molecules can be synthesized from a single, readily accessible chiral building block. This strategy is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening. jst.go.jp

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, and cyclopropane (B1198618) derivatives are no exception. researchgate.net Researchers are actively exploring alternative reaction media, energy inputs, and experimental conditions to minimize the environmental impact of producing compounds like 2-Cyclopropyl-2-methoxypropanal. researchgate.net

One key area of focus is the use of safer, more environmentally benign solvents. For instance, studies on related cyclopropyl (B3062369) aldehydes have shown successful synthesis using 2-methyl tetrahydrofuran (B95107) (2-Me-THF) as a greener alternative to traditional solvents like tetrahydrofuran (THF). mdpi.com The development of solid-supported catalysts, such as reusable resins like Amberlyst-35, further contributes to the sustainability of these processes by simplifying purification and reducing waste. mdpi.comnih.govunica.itresearchgate.net

Furthermore, there is a growing interest in catalytic methods that avoid the use of stoichiometric and often hazardous reagents. rsc.orgrsc.org The development of cascade reactions, where multiple transformations occur in a single pot, also represents a significant step towards more sustainable synthesis by reducing the number of intermediate purification steps and solvent usage. rsc.orgrsc.org

Table 1: Comparison of Solvents in the Synthesis of a Cyclopropyl Aldehyde Analogue mdpi.com

| Entry | Solvent | Conversion (%) |

| 1 | THF | 87 |

| 2 | 2-Me-THF | 94 |

| 3 | 1,4-Dioxane | < 60 |

Chemoenzymatic and Biocatalytic Transformations of Analogous Systems

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and efficiency under mild reaction conditions. mdpi-res.com While specific research on the direct biocatalytic transformation of this compound is still emerging, studies on analogous cyclopropyl ketones and aldehydes highlight the immense potential of this approach. rochester.edunih.gov

Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated the ability to catalyze the asymmetric cyclopropanation of olefins to produce chiral cyclopropyl ketones with high diastereo- and enantioselectivity. nih.govrochester.edu These enzymatic products can then be chemically diversified to create a library of valuable chiral cyclopropane-containing scaffolds. rochester.edunih.gov This chemoenzymatic strategy combines the best of both worlds: the precision of biocatalysis for creating stereochemically complex cores and the versatility of traditional organic chemistry for further functionalization. rochester.edu

For instance, an engineered sperm whale myoglobin has been used for the stereoselective synthesis of cyclopropyl ketones from various vinylarenes and diazoketone derivatives. nih.gov These resulting ketones can then be transformed into a range of other functional groups, including alcohols and amines, which are common motifs in pharmaceuticals. rochester.edu The application of such chemoenzymatic cascades to produce analogues of this compound could open up new avenues for the synthesis of novel, optically active compounds. rochester.edunih.gov

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of scalability, safety, and process control. researchgate.netbeilstein-journals.org For the synthesis of cyclopropane derivatives, flow chemistry has been shown to be a powerful tool for producing multigram quantities of product with high purity and in short reaction times. mdpi.comnih.govunica.itrsc.org

A continuous-flow system for the synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using a packed-bed reactor containing a reusable solid acid catalyst. mdpi.comnih.govunica.it This method allows for the efficient and scalable production of cyclopropyl aldehydes and ketones. mdpi.comnih.govunica.it The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities compared to batch processes. researchgate.net

The ability to safely handle potentially hazardous reagents and intermediates in a closed-loop system is another key benefit of flow chemistry. researchgate.net This is particularly relevant for reactions involving unstable or highly reactive species. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. researchgate.net The application of flow chemistry to the synthesis of this compound has the potential to enable its large-scale production for various applications.

Table 2: Key Advantages of Flow Chemistry in Cyclopropane Synthesis mdpi.comresearchgate.net

| Feature | Benefit |

| Scalability | Easy to scale up production from lab to industrial quantities. |

| Safety | Contained system minimizes exposure to hazardous materials. |

| Process Control | Precise control over reaction parameters leads to higher yields and purity. |

| Efficiency | Reduced reaction times and potential for in-line purification. |

Machine Learning and AI in Predicting Reactivity and Designing New Transformations

In the context of cyclopropane chemistry, ML models can be used to predict the outcome of complex reactions, such as the ring-opening of cyclopropyl radicals. chemrxiv.orgrsc.org By analyzing features of the transition state, these models can classify the trajectory of the reaction with high accuracy. chemrxiv.orgrsc.org This predictive power can save significant time and resources in the laboratory by allowing chemists to focus on the most promising reaction conditions. nih.gov

Q & A

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer : Use fume hoods for all synthetic steps due to aldehyde volatility. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store under nitrogen at -20°C to minimize oxidation. For spills, neutralize with sodium bisulfite and dispose according to EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.